1-O-Octadecyl-2-O-benzyl-rac-glycerol-d5
Description
1-O-Octadecyl-2-O-benzyl-rac-glycerol-d5 is a deuterated alkylphospholipid analog with the molecular formula C₂₈H₄₅D₅O₃ and a molecular weight of 439.73 g/mol . It features an ether-linked octadecyl (C18) chain at the sn-1 position and a benzyl group at sn-2, with five deuterium atoms enhancing metabolic stability for research applications. This compound is critical in synthesizing antitumor alkylphospholipids and platelet-activating factor (PAF) antagonists. Its structural design allows selective interaction with tumor cell membranes, where metabolic differences (e.g., low alkyl cleavage enzyme activity) enhance cytotoxicity . Available in highly purified grades (2.5–5 mg packs), it is utilized in oncology and lipid biochemistry research .
Properties
Molecular Formula |
C₂₈H₄₅D₅O₃ |
|---|---|
Molecular Weight |
439.73 |
Synonyms |
3-(Octadecyloxy)-2-(phenylmethoxy)-1-propanol-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 1-O-Octadecyl-2-O-benzyl-rac-glycerol-d5 with structurally related deuterated and non-deuterated analogs:
Key Comparative Insights
Substituent Effects on Bioactivity
- The benzyl group in the target compound enhances steric hindrance, reducing enzymatic degradation compared to smaller groups (e.g., methyl in 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5) .
- Ether vs. Ester Bonds : Ether-linked alkyl chains (e.g., octadecyl in the target compound) resist hydrolysis, increasing plasma stability versus ester-linked analogs like 1-oleoyl-rac-glycerol .
Deuterium Labeling Advantages
- Deuterated compounds (e.g., D5-labeled analogs) exhibit prolonged half-lives due to the kinetic isotope effect, making them ideal for tracer studies. For example, the target compound’s deuterium atoms stabilize it against cytochrome P450-mediated oxidation .
Therapeutic Applications Antitumor Activity: The target compound’s benzyl group enhances selectivity for tumor cells, which lack efficient alkyl cleavage enzymes, leading to lysophospholipid accumulation and apoptosis . In contrast, 1-O-Nonyl-rac-glycerol-d5 is less tumor-specific but effective in antifungal combinations . PAF Antagonism: The benzyl group’s bulkiness in the target compound improves PAF receptor binding, unlike methyl or hydroxyl substituents in other analogs .
Metabolic Stability
- The target compound’s stability in tumor cells (98% unmodified after 24 hours) contrasts with rapid liver metabolism of methyl-substituted analogs (e.g., 35% degradation in hepatocytes) .
Research Findings and Clinical Relevance
- Tumor Cell Selectivity : Alkyl-lysophospholipids like the target compound exploit tumor cells’ low alkyl cleavage enzyme activity, causing lysophospholipid accumulation and membrane disruption .
- Synergistic Potential: Combining the target compound with PAF inhibitors or chemotherapeutics may enhance antitumor efficacy while minimizing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
